LLP-3

Description

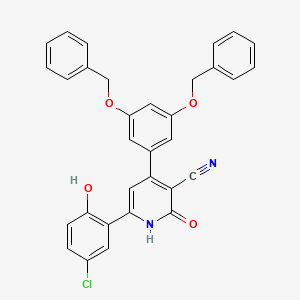

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRBRJQYGLEINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Discovery and Synthesis of LLP-3

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and chemical databases, we have found no specific compound designated as "LLP-3." This suggests that "this compound" may be an internal project name, a very recently discovered molecule not yet in the public domain, or a compound with a different public identifier.

Therefore, this guide will serve as a methodological framework. We will outline the essential components of a technical whitepaper on compound discovery and synthesis, using generalized examples and best practices. Once specific data for LLP-C3 is available, this template can be populated to create the requested in-depth guide.

Section 1: Discovery of a Novel Compound (A Methodological Overview)

The discovery of a novel therapeutic agent is a multi-stage process that begins with identifying a biological target and progresses through screening and lead identification.

1.1. Target Identification and Validation

The initial step in drug discovery is the identification of a biological target, such as a receptor, enzyme, or signaling pathway, that is implicated in a disease process. This is followed by target validation to confirm that modulating the target will have a therapeutic effect.

Logical Workflow for Target Identification and Validation

Caption: A generalized workflow for target identification and validation in drug discovery.

1.2. High-Throughput Screening (HTS)

Once a target is validated, High-Throughput Screening (HTS) is often employed to test large libraries of chemical compounds for their ability to interact with the target.

Experimental Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor

| Step | Procedure | Parameters |

| 1 | Plate Preparation | 384-well microplates are coated with the kinase substrate. |

| 2 | Compound Addition | A library of small molecules is added to the wells at a concentration of 10 µM. |

| 3 | Enzyme Initiation | The target kinase and ATP are added to initiate the phosphorylation reaction. |

| 4 | Incubation | Plates are incubated at 37°C for 60 minutes. |

| 5 | Detection | A phosphorylation-specific antibody conjugated to a reporter enzyme is added. |

| 6 | Signal Readout | The signal (e.g., fluorescence, luminescence) is measured using a plate reader. |

| 7 | Hit Identification | Compounds that inhibit the signal by >50% are identified as "hits". |

1.3. Lead Optimization

"Hits" from the HTS are further evaluated and chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This process is known as lead optimization.

Data Presentation: Hypothetical Lead Optimization Data

| Compound ID | IC50 (nM) | Selectivity (Fold vs. Kinase B) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Hit-1 | 850 | 5 | 0.2 |

| This compound-analog-1 | 120 | 50 | 1.5 |

| This compound-analog-2 | 45 | 150 | 3.8 |

| This compound (Lead) | 15 | >500 | 5.2 |

Section 2: Synthesis of this compound (A Generalized Approach)

The chemical synthesis of a lead compound like this compound is a critical step for producing sufficient quantities for further testing and development.

2.1. Retrosynthetic Analysis

A retrosynthetic analysis is first performed to devise a synthetic route from commercially available starting materials.

Generalized Retrosynthesis of a Complex Molecule

Caption: A simplified diagram illustrating the concept of retrosynthetic analysis.

2.2. Synthetic Protocol

The following is a hypothetical, generalized protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of a Hypothetical Intermediate

| Step | Procedure | Reagents & Conditions |

| 1 | Reaction Setup | To a solution of Starting Material 1 (1.0 eq) in Dichloromethane (DCM, 10 mL) is added Starting Material 2 (1.2 eq). |

| 2 | Catalyst Addition | A catalytic amount of Palladium Acetate (0.05 eq) and a ligand (0.1 eq) are added. |

| 3 | Reaction | The mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. |

| 4 | Workup | The reaction is quenched with water, and the organic layer is separated, dried over MgSO₄, and filtered. |

| 5 | Purification | The crude product is purified by column chromatography on silica gel (Eluent: 20% Ethyl Acetate in Hexanes). |

| 6 | Characterization | The structure of the intermediate is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

Section 3: Biological Characterization of this compound (Illustrative Signaling Pathway)

Understanding the mechanism of action of a new compound involves elucidating the signaling pathways it modulates.

Hypothetical Signaling Pathway Modulated by this compound

Caption: An example of a signaling pathway diagram where this compound acts as an inhibitor.

This document provides a structural and methodological guide for the discovery and synthesis of a novel compound. To create a specific and detailed whitepaper for this compound, the following information would be required:

-

Chemical Structure of this compound

-

Biological Target and Rationale for Selection

-

Screening Data and Hit-to-Lead Optimization Results

-

Detailed Synthetic Routes and Experimental Procedures

-

Spectroscopic and Analytical Data (NMR, MS, HPLC, etc.)

-

In vitro and in vivo Biological Data

-

Mechanism of Action Studies and Associated Signaling Pathways

We look forward to populating this framework with the specific details of this compound to provide a comprehensive and valuable resource for the scientific community.

In-Vitro Efficacy of the Survivin-Ran Inhibitor LLP-3 in Neuroblastoma Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. The overexpression of the anti-apoptotic protein survivin is a hallmark of aggressive neuroblastoma and correlates with poor prognosis. LLP-3, a small molecule inhibitor of the survivin-Ran GTPase interaction, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the in-vitro effects of this compound on neuroblastoma cell lines, focusing on its mechanism of action, impact on cell viability, induction of apoptosis, and modulation of cellular metabolism. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, accounting for a disproportionate number of cancer-related deaths in this population. High-risk neuroblastoma is characterized by features such as MYCN amplification and resistance to conventional therapies. The inhibitor of apoptosis protein (IAP) survivin is highly expressed in the majority of neuroblastomas and plays a crucial role in promoting tumor cell survival and proliferation by inhibiting apoptosis and regulating cell division.

The subcellular localization and function of survivin are, in part, regulated by its interaction with the small GTPase Ran. This interaction is critical for the nuclear export of survivin, a process essential for its anti-apoptotic functions in the cytoplasm. This compound is a novel small molecule designed to disrupt the survivin-Ran protein-protein interaction, thereby promoting the nuclear retention and subsequent degradation of survivin, leading to tumor cell death. This whitepaper summarizes the key in-vitro findings of this compound's activity against neuroblastoma cell lines, providing a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action: Targeting the Survivin-Ran Axis

This compound exerts its anti-cancer effects by specifically targeting the interaction between survivin and Ran. This disruption leads to a cascade of downstream events culminating in the demise of neuroblastoma cells.

Signaling Pathway:

The binding of this compound to survivin prevents its association with Ran-GTP, which is essential for the nuclear export of survivin mediated by the exportin Crm1. This leads to the accumulation of survivin in the nucleus, where it is targeted for degradation. The depletion of cytoplasmic survivin compromises its ability to inhibit caspases, thereby sensitizing the cells to apoptotic stimuli. Furthermore, the disruption of the survivin-Ran complex has been shown to interfere with proper mitotic spindle formation, leading to mitotic catastrophe and cell death in tumor cells.[1]

In addition to its role in apoptosis and mitosis, recent studies have unveiled a critical role for the survivin-Ran axis in regulating cellular metabolism. This compound-mediated disruption of this interaction has been shown to impair both oxidative phosphorylation (OXPHOS) and glycolysis in neuroblastoma cells, leading to a bioenergetic crisis.[2]

Caption: this compound disrupts the Survivin-Ran interaction, leading to apoptosis, metabolic crisis, and mitotic catastrophe.

Data Presentation

The in-vitro efficacy of this compound has been evaluated in various neuroblastoma cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50 Values)

| Cell Line | MYCN Status | p53 Status | IC50 (µM, 72h) | Reference |

| Kelly | Amplified | Wild-type | ~15 | [3] |

| SK-N-AS | Non-amplified | Mutated | ~20 | [3] |

Note: IC50 values are estimated from published graphical data.

Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |

| Kelly | 25 | 48 | ~40% | Estimated from[2] |

| SK-N-AS | 25 | 48 | ~35% | Estimated from[2] |

Note: Percentages are estimations based on graphical representations in the cited literature.

Table 3: Effect of this compound on Cellular Metabolism in Neuroblastoma Cell Lines

| Cell Line | Parameter | This compound Concentration (µM) | Observation | Reference |

| Kelly | Oxidative Phosphorylation (OCR) | 25 | Significant Decrease | [2] |

| Kelly | Glycolysis (ECAR) | 25 | Significant Decrease | [2] |

| SK-N-AS | Oxidative Phosphorylation (OCR) | 25 | Significant Decrease | [2] |

| SK-N-AS | Glycolysis (ECAR) | 25 | Significant Decrease | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture

-

Kelly: A human neuroblastoma cell line with MYCN amplification and wild-type p53.

-

SK-N-AS: A human neuroblastoma cell line with non-amplified MYCN and mutated p53.[4]

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Lyse this compound treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against survivin, Ran, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Extracellular Flux Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Protocol:

-

Seed neuroblastoma cells in a Seahorse XF cell culture microplate.

-

The following day, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's instructions, with the injection of this compound followed by standard metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).

-

Analyze the data to determine key metabolic parameters.

Conclusion

The in-vitro data strongly support the potential of this compound as a novel therapeutic agent for neuroblastoma. By targeting the survivin-Ran interaction, this compound effectively induces apoptosis and inhibits the growth of neuroblastoma cells, including those with high-risk features. The dual impact of this compound on both cell survival pathways and cellular metabolism represents a promising multi-pronged attack on this aggressive pediatric cancer. The detailed protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic utility of this compound in pre-clinical and clinical settings.

References

- 1. A Survivin-Ran Complex Regulates Spindle Formation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The survivin-ran inhibitor this compound decreases oxidative phosphorylation, glycolysis and growth of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Apoptosis Pathway: A General Overview

An in-depth analysis of the current scientific literature reveals no specific molecule or compound designated as "LLP-3" with a known impact on the apoptosis pathway. Extensive searches for "this compound" in the context of apoptosis, cancer therapy, and experimental protocols did not yield any relevant results.

It is possible that "this compound" may be a novel or proprietary compound not yet widely documented in public databases, or the nomenclature may be a typographical error. For instance, the search results frequently mention "DLL3" (Delta-like ligand 3), a well-established target in cancer therapy, particularly in small cell lung cancer and neuroendocrine prostate cancer.[1][2][3][4] It is conceivable that the user's query intended to refer to DLL3 or another similarly named molecule.

To provide a relevant and accurate technical guide, clarification on the specific identity of "this compound" is required. Should "this compound" be a different entity, further details would be necessary to conduct a meaningful search and analysis of its role in the apoptosis pathway.

Apoptosis, or programmed cell death, is a fundamental biological process crucial for normal development, tissue homeostasis, and the elimination of damaged or infected cells.[5] The process is tightly regulated and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[5][6]

Both pathways converge on the activation of a family of cysteine proteases known as caspases.[7] Initiator caspases (such as caspase-8 and caspase-9) are activated at the beginning of the apoptotic cascade and are responsible for activating executioner caspases (such as caspase-3).[5][6]

Caspase-3 is a key executioner caspase that plays a central role in the final stages of apoptosis.[7] Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[7][8]

Potential Mechanisms of Action for a Therapeutic Targeting Apoptosis

Hypothetically, if a compound like "this compound" were to impact the apoptosis pathway to induce cancer cell death, it could act through several mechanisms:

-

Activation of the Intrinsic Pathway: By promoting the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates caspase-3.[5][6]

-

Activation of the Extrinsic Pathway: By binding to death receptors on the cell surface, leading to the recruitment and activation of caspase-8, which can then directly activate caspase-3.

-

Inhibition of Apoptosis Inhibitors: By blocking the function of anti-apoptotic proteins, such as those in the Bcl-2 family, which would otherwise prevent the activation of the apoptotic cascade.[6][9]

Without specific information on "this compound," it is not possible to provide quantitative data, detailed experimental protocols, or accurate signaling pathway diagrams as requested. Further clarification on the identity of this molecule is necessary to proceed with a detailed technical guide.

References

- 1. onclive.com [onclive.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. m.youtube.com [m.youtube.com]

Investigating the Specificity of LLP-3 for Survivin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Survivin, a unique member of the inhibitor of apoptosis (IAP) protein family, stands out as a critical nodal protein in various cellular processes.[1] Unlike other IAPs, Survivin possesses a single baculoviral IAP repeat (BIR) domain and plays a dual role in both cell division and the inhibition of apoptosis.[1] Its expression is highly regulated and prominent in most human cancers, while being largely absent in terminally differentiated adult tissues, making it an attractive target for cancer therapy. Survivin is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis during mitosis.[1]

LLP-3 is a small molecule inhibitor designed to target Survivin.[2][3] It has been identified as a promising candidate that binds near the dimerization interface of Survivin, thereby disrupting its crucial interaction with the small GTP-binding protein Ran.[2][4] This interference with the Survivin-Ran complex has been shown to decrease the viability of cancer cells, induce apoptosis, and inhibit clonogenic and anchorage-independent growth, particularly in neuroblastoma.[2][4] This technical guide provides an in-depth analysis of the specificity of this compound for Survivin, presenting available data, detailed experimental protocols for its investigation, and visualizations of the relevant cellular pathways and experimental workflows.

Data Presentation

| Cell Line | Assay Type | Parameter | Value | Reference |

| Kelly (Neuroblastoma) | MTT Viability Assay | IC50 | Micromolar range | [5] |

| SK-N-AS (Neuroblastoma) | MTT Viability Assay | IC50 | Micromolar range | [5] |

Note: The IC50 values represent the concentration of this compound required to inhibit the viability of the cancer cell lines by 50% and are an indirect measure of the compound's efficacy. Further studies are required to determine the direct binding affinity of this compound to Survivin and its potential off-target interactions.

Experimental Protocols

To investigate the specificity of this compound for Survivin, a series of biochemical and cell-based assays can be employed. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess the Disruption of the Survivin-Ran Interaction by this compound

This protocol is designed to determine if this compound can disrupt the interaction between Survivin and its binding partner, Ran, in a cellular context.

a. Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibodies: Anti-Survivin antibody, Anti-Ran antibody, and a negative control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE and Western blotting reagents

b. Procedure:

-

Culture cancer cells (e.g., neuroblastoma cell lines Kelly or SK-N-AS) to 80-90% confluency.

-

Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-old lysis buffer.

-

Incubate the cell lysates on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

Incubate the pre-cleared lysate with an anti-Survivin antibody or a negative control IgG overnight at 4°C on a rotator.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins from the beads by adding elution buffer.

-

Neutralize the eluate with neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ran antibody to detect the co-immunoprecipitated Ran.

Proximity Ligation Assay (PLA) for in situ Visualization of the Survivin-Ran Interaction

PLA allows for the direct visualization of protein-protein interactions within fixed cells. A positive signal (a fluorescent spot) is generated only when the two target proteins are in close proximity.

a. Materials:

-

Duolink® In Situ PLA Kit (or equivalent)

-

Primary antibodies: Anti-Survivin and Anti-Ran raised in different species (e.g., rabbit and mouse)

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer

-

Fluorescence microscope

b. Procedure:

-

Seed cells on coverslips and treat with this compound or vehicle control as described for Co-IP.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block the cells with a blocking solution for 1 hour at room temperature.

-

Incubate the cells with a mixture of anti-Survivin and anti-Ran primary antibodies overnight at 4°C.

-

Wash the cells with wash buffer.

-

Incubate the cells with the PLA probes (secondary antibodies with attached DNA oligonucleotides) for 1 hour at 37°C.

-

Wash the cells and then perform the ligation step by adding the ligase for 30 minutes at 37°C. This will create a circular DNA template if the probes are in close proximity.

-

Wash the cells and then add the amplification solution containing polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C. This will generate a rolling circle amplification product.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the PLA signals as fluorescent spots using a fluorescence microscope. A reduction in the number of spots per cell in this compound-treated cells compared to control cells indicates a disruption of the Survivin-Ran interaction.

Western Blotting for Measuring Changes in Survivin and Ran Protein Levels

This protocol is used to quantify the total cellular levels of Survivin and Ran protein following treatment with this compound.

a. Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-Survivin, Anti-Ran, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Prepare cell lysates from this compound-treated and control cells as described for Co-IP.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Survivin, Ran, and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of Survivin and Ran to the loading control to determine the effect of this compound on their expression.

Mandatory Visualization

Signaling Pathway of Survivin

Caption: Survivin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Specificity

Caption: Workflow for assessing the effect of this compound on the Survivin-Ran interaction.

Conclusion

This compound is a promising small molecule inhibitor that targets the Survivin-Ran protein-protein interaction, leading to anti-cancer effects in preclinical models.[2][4] The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action and specificity of this compound and similar compounds. While the available data strongly suggest that this compound's effects are mediated through the disruption of the Survivin-Ran complex, a comprehensive understanding of its specificity requires further investigation.[2] Specifically, the determination of its direct binding affinity to Survivin and a proteome-wide analysis of its off-target effects are critical next steps in its development as a targeted therapeutic agent. The methodologies and conceptual frameworks presented here offer a solid foundation for advancing our knowledge of this potential anti-cancer compound.

References

- 1. Discovery of Survivin Inhibitors Part 1: Screening the Harbor Branch Pure Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The survivin-ran inhibitor this compound decreases oxidative phosphorylation, glycolysis and growth of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological studies of survivin dimerization modulators that prolong mitotic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The survivin-ran inhibitor this compound decreases oxidative phosphorylation, glycolysis and growth of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Early-Stage Research on the LPA3 Receptor as a Therapeutic Target in Solid Tumors

Disclaimer: Initial searches for "LLP-3" did not yield specific results for a molecule or drug in development for solid tumors. The following technical guide is based on the lysophosphatidic acid receptor 3 (LPA3), which is the most probable intended subject of the query based on available research.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical evidence supporting the investigation of the LPA3 receptor as a target in solid tumors. It includes details on its signaling pathway, quantitative data from key studies, and representative experimental protocols.

Introduction to the LPA3 Receptor in Oncology

Lysophosphatidic acid (LPA) is a bioactive lipid that influences a wide range of cellular processes by activating a family of G protein-coupled receptors (GPCRs), including the LPA3 receptor.[1] Emerging evidence implicates the LPA3 receptor in the pathophysiology of various solid tumors. Its expression has been linked to critical aspects of cancer progression, such as cell proliferation, migration, invasion, and resistance to therapy.[2] This makes the LPA3 receptor a compelling target for the development of novel anticancer agents.

Studies have shown that the LPA3 receptor is overexpressed in several cancer types, including ovarian, breast, pancreatic, and colon cancers, where its activation can promote tumor growth and metastasis.[2][3][4] Consequently, the inhibition of LPA3 signaling represents a promising therapeutic strategy.

The LPA3 Receptor Signaling Pathway

The LPA3 receptor primarily couples to two main families of heterotrimeric G proteins: Gαq/11 and Gαi/o. This promiscuous coupling allows for the activation of multiple downstream signaling cascades that contribute to cancer progression.

Upon activation by LPA, the LPA3 receptor undergoes a conformational change, leading to the activation of its associated G proteins.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade influences cell proliferation and survival.

-

Gαi/o Pathway: The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.

-

Rho Pathway: The LPA3 receptor can also signal through Gα12/13 to activate the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). The Rho/ROCK pathway is a key regulator of the actin cytoskeleton and is critically involved in cell motility and invasion.

Below is a diagram illustrating the primary signaling pathways activated by the LPA3 receptor.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the role of the LPA3 receptor in solid tumors.

Table 1: In Vitro Inhibitory Activity of LPA Receptor Antagonists

| Compound | Target(s) | Assay | Cell Line | IC50 / Ki Value | Reference(s) |

| Ki16425 | LPA1, LPA3 | GTPγS binding | - | Ki: 0.25 µM (LPA1), 0.36 µM (LPA3) | [5] |

| LPA1, LPA2, LPA3 | Ca2+ mobilization | chem1 cells | IC50: 0.046 µM (LPA1) | [6] | |

| LPA3 | Binding affinity | RH7777 | Ki: 0.148 µM | [6] | |

| Debio-0719 | LPA1, LPA3, LPA2 | Antagonist activity | - | IC50: 60 nM (LPA1), 660 nM (LPA3), 2 µM (LPA2) | [7] |

Table 2: In Vivo Efficacy of LPA Receptor Antagonists in Xenograft Models

| Compound | Dose & Regimen | Cancer Type | Animal Model | Outcome | Reference(s) |

| BrP-LPA | 3 mg/kg, i.p., twice weekly | Lung Cancer (A549) | Nude Mice | Marked inhibition of tumor growth and reduced vascularization. | [8] |

| BrP-LPA | 10 mg/kg, i.p. | Breast Cancer (MDA-MB-231) | Nude Mice | Significant reduction in tumor burden. | [9] |

| Ki16425 | Not specified | Lung Cancer (A549) | Not specified | Significantly reduced tumor volume. | [4] |

Detailed Experimental Protocols

This section provides representative protocols for key experiments used to investigate the function of the LPA3 receptor in solid tumor models.

Western Blot Analysis of LPA3 Signaling

This protocol describes a method to analyze the activation of downstream signaling molecules, such as ERK1/2, following LPA3 stimulation.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

LPA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-LPA3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with LPA at various concentrations and for different time points.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the effect of LPA3 modulation on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well plates

-

Sterile pipette tips or a specialized scratch tool

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Seed cells in a 6-well plate to form a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium with or without the test compound (e.g., LPA3 antagonist).

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure to quantify cell migration.[10]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an LPA3 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel or other extracellular matrix

-

Test compound (LPA3 inhibitor) and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Resuspend cancer cells in a mixture of medium and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[11]

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

-

Administer the LPA3 inhibitor or vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[13]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the early-stage investigation of a target like the LPA3 receptor in solid tumors.

Conclusion

The LPA3 receptor is a promising therapeutic target in a variety of solid tumors due to its role in promoting key cancer-related processes. The signaling pathways downstream of LPA3 are well-characterized and offer multiple points for therapeutic intervention. Preclinical studies using LPA3 antagonists have shown anti-tumor activity both in vitro and in vivo. Further research, including the development of more selective and potent LPA3 inhibitors and their evaluation in a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of targeting the LPA3 receptor in oncology.

References

- 1. the-lpa3-receptor-regulation-and-activation-of-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 2. Lysophosphatidic Acid Receptor 3 (LPA3): Signaling and Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]

- 5. Ki 16425 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. platypustech.com [platypustech.com]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

Methodological & Application

Application Notes and Protocols for Novel Anticancer Agents in Animal Models

A Comprehensive Guide to Preclinical Dosing and Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The following application notes provide a detailed overview of the dosage and administration of two potential anticancer therapeutic targets, Lymphocyte-activation gene 3 (LAG-3) and Phosphatase of Regenerating Liver-3 (PRL-3), in various animal models. Due to the specificity of the user's request for "LLP-3," and the absence of a widely recognized agent with this exact designation in the provided search results, this document addresses two plausible interpretations, LAG-3 and PRL-3, both of which are significant targets in cancer immunotherapy research. These protocols are compiled from established preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Section 1: LAG-3 Blockade in Murine Cancer Models

Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor that negatively regulates T-cell proliferation and activation.[1] Overexpression of LAG-3 has been observed in various cancers and is associated with immune suppression.[1] Combination therapy involving the blockade of LAG-3 and other immune checkpoints like PD-1 has shown synergistic effects in boosting anti-tumor immunity.[2]

Table 1: Dosage and Administration of Anti-LAG-3 Antibodies in Mouse Models

| Animal Model | Cancer Type | Therapeutic Agent | Dosage | Administration Route | Dosing Schedule | Reference |

| C57BL/6 Mice | Glioblastoma | Anti-LAG-3 monoclonal antibody | 10 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [2] |

| KrasG12D Mice | Lung Cancer | Anti-LAG-3 and Anti-PD-1 antibodies | Not specified | Not specified | Not specified | [1] |

| Murine Model | Chronic Viral Infection | Anti-LAG-3 and Anti-PD-1 antibodies | Not specified | In vivo | Not specified | [2] |

Experimental Protocol: In Vivo Efficacy Study of Anti-LAG-3 Therapy in a Syngeneic Glioblastoma Mouse Model

Objective: To evaluate the anti-tumor efficacy of a LAG-3 blocking antibody, alone and in combination with other immune checkpoint inhibitors.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

GL261 murine glioblastoma cells

-

Anti-LAG-3 monoclonal antibody (e.g., clone C9B7W)

-

Anti-PD-1 monoclonal antibody (e.g., clone RMP1-14)

-

Isotype control antibody

-

Sterile PBS

-

Syringes and needles (27G)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Culture GL261 cells to 80% confluency.

-

Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group):

-

Group 1: Isotype control antibody (10 mg/kg)

-

Group 2: Anti-LAG-3 antibody (10 mg/kg)

-

Group 3: Anti-PD-1 antibody (10 mg/kg)

-

Group 4: Anti-LAG-3 antibody (10 mg/kg) + Anti-PD-1 antibody (10 mg/kg)

-

-

Administer treatments via intraperitoneal (i.p.) injection twice weekly.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health status.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if signs of significant morbidity are observed.

-

Collect tumors and spleens for further analysis (e.g., flow cytometry to assess immune cell infiltration).

-

Analyze and plot tumor growth curves and survival data.

-

Caption: Workflow for an in vivo efficacy study of anti-LAG-3 therapy.

Section 2: PRL-3 Targeted Therapy in Preclinical Cancer Models

Phosphatase of Regenerating Liver-3 (PRL-3) is an oncogenic protein overexpressed in a wide range of cancers and is correlated with cancer progression and metastasis.[3] PRL3-zumab is a first-in-class humanized monoclonal antibody that targets extracellular PRL-3, leading to the elimination of cancer cells through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3]

Table 2: Dosage and Administration of PRL3-zumab in Mouse Models

| Animal Model | Cancer Type | Therapeutic Agent | Dosage | Administration Route | Dosing Schedule | Reference |

| Nude Mice | Various PRL3+ Tumors | Anti-PRL3 mAb (PRL3-zumab) | Not specified | Not specified | Not specified | [3] |

Note: Specific dosage and administration details for PRL3-zumab in animal models are not extensively detailed in the provided search results. The following protocol is a general methodology based on standard practices for antibody therapies in xenograft models.

Experimental Protocol: Evaluation of PRL3-zumab in a Patient-Derived Xenograft (PDX) Mouse Model

Objective: To assess the anti-tumor activity of PRL3-zumab in a clinically relevant PDX model of a PRL3-positive cancer.

Materials:

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG))

-

PRL3-positive patient-derived tumor tissue

-

PRL3-zumab

-

Human IgG4 isotype control

-

Surgical tools for tumor implantation

-

Matrigel

-

Sterile PBS

Procedure:

-

PDX Model Establishment:

-

Obtain fresh, sterile patient tumor tissue positive for PRL-3 expression.

-

Surgically implant small fragments (2-3 mm³) of the tumor tissue, often mixed with Matrigel, into the subcutaneous space or orthotopic location (e.g., mammary fat pad for breast cancer) of NSG mice.[4]

-

Allow tumors to establish and grow to a palpable size.

-

-

Serial Transplantation (Passaging):

-

Once tumors reach approximately 1000 mm³, euthanize the mouse and aseptically harvest the tumor.

-

Fragment the tumor and implant it into a new cohort of mice for expansion.[4] This maintains the tumor's histological and molecular characteristics.

-

-

Efficacy Study:

-

Once a sufficient number of mice with established tumors (e.g., 100-150 mm³) are available from a single passage, randomize them into treatment groups:

-

Group 1: Vehicle control (PBS)

-

Group 2: Isotype control antibody

-

Group 3: PRL3-zumab

-

-

Administer treatments as per the determined pharmacokinetic profile of the antibody (e.g., intravenously or intraperitoneally, once or twice weekly).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors for immunohistochemistry to assess PRL-3 expression and immune cell infiltration (if using humanized mouse models).

-

References

- 1. Update on lymphocyte-activation gene 3 (LAG-3) in cancers: from biological properties to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LLP-3 Treatment of Glioblastoma Organoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1] Three-dimensional (3D) organoid models of GBM, derived from patient tumors, have emerged as powerful preclinical tools that recapitulate the complex cellular heterogeneity and microenvironment of the native tumor.[2][3][4][5] These models provide a more physiologically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell cultures.[5]

LLP-3 is a small molecule inhibitor that targets the interaction between Survivin and Ran.[6] Survivin, an inhibitor of apoptosis protein (IAP), is highly expressed in GBM and is associated with treatment resistance and poor prognosis. By disrupting the Survivin-Ran complex, this compound induces apoptosis in GBM cells, making it a promising therapeutic candidate.[6]

These application notes provide a detailed protocol for the treatment of patient-derived GBM organoids with this compound, including methods for organoid culture, drug treatment, and assessment of therapeutic efficacy.

Data Presentation

Table 1: Reported IC50 Values of this compound in Human Glioblastoma Sphere Cultures

| Cell Line | IC50 (µmol/L) |

| GBM528 | 34.25 |

| GBM157 | 23.87 |

| GBM83 | 29.13 |

| GBM1600 | 34.80 |

| Normal Fetal Neurospheres (16wf) | 69.37 |

Data extracted from a study on GBM sphere cells, which are closely related to organoid-initiating cells.

Experimental Protocols

Protocol 1: Generation of Patient-Derived GBM Organoids

This protocol describes a method for generating GBM organoids from fresh tumor tissue obtained from surgical resection.

Materials:

-

Fresh GBM tumor tissue

-

DMEM/F12 medium

-

Penicillin-Streptomycin

-

B-27 Supplement

-

N-2 Supplement

-

Recombinant human EGF (20 ng/mL)

-

Recombinant human bFGF (20 ng/mL)

-

Heparin (5 µg/mL)

-

Matrigel®

-

Ultra-low attachment plates

-

Orbital shaker

-

Stereomicroscope and surgical tools

Procedure:

-

Tissue Processing:

-

Under sterile conditions, wash the fresh GBM tumor tissue (approximately 1-2 cm³) three times with ice-cold DMEM/F12 containing 2x Penicillin-Streptomycin.

-

Mechanically dissect the tissue into small fragments (~0.5 mm³) using fine sterile scalpels or a tissue chopper.[7]

-

Wash the tissue fragments twice with DMEM/F12 to remove debris.

-

-

Organoid Seeding:

-

Resuspend the tissue fragments in complete GBM Organoid Medium (DMEM/F12, 1x Penicillin-Streptomycin, 1x B-27, 1x N-2, 20 ng/mL EGF, 20 ng/mL bFGF, and 5 µg/mL Heparin).

-

Transfer the suspension to an ultra-low attachment 6-well plate.[7]

-

-

Organoid Culture and Maturation:

-

Place the plate on an orbital shaker set to a slow speed (e.g., 60-80 rpm) inside a humidified incubator at 37°C and 5% CO₂.[7]

-

Allow the organoids to form and mature for 2-4 weeks.[7]

-

Perform a half-media change every 2-3 days with fresh, pre-warmed GBM Organoid Medium.

-

As organoids grow larger (>1-2 mm), they can be transferred to larger vessels or sectioned to prevent the formation of a necrotic core.

-

Protocol 2: this compound Treatment of GBM Organoids

This protocol outlines the procedure for treating established GBM organoids with the Survivin-Ran inhibitor, this compound.

Materials:

-

Mature GBM organoids (from Protocol 1)

-

This compound stock solution (dissolved in DMSO)

-

GBM Organoid Medium

-

Ultra-low attachment 96-well plates

Procedure:

-

Organoid Plating:

-

Using a wide-bore pipette tip, carefully select and transfer individual, similarly sized GBM organoids into the wells of an ultra-low attachment 96-well plate.

-

Add 100 µL of fresh GBM Organoid Medium to each well.

-

Allow the organoids to acclimate for 24 hours in the incubator.

-

-

Preparation of this compound Working Solutions:

-

Based on the IC50 values from neurosphere cultures (Table 1), prepare a serial dilution of this compound in GBM Organoid Medium. A suggested starting concentration range is 1 µM to 100 µM.

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Treatment Administration:

-

Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound working solution or vehicle control.

-

Treat the organoids for a duration of 72 to 144 hours. The optimal duration should be determined empirically.

-

Perform a half-media change with fresh drug-containing or vehicle-containing medium every 48-72 hours.

-

Protocol 3: Assessment of this compound Efficacy

This protocol describes methods to evaluate the effect of this compound on GBM organoid viability, size, and apoptosis.

A. Morphological Analysis and Size Measurement:

-

Brightfield Imaging:

-

At regular intervals (e.g., 0, 24, 48, 72 hours) during treatment, capture brightfield images of the organoids using an inverted microscope.

-

Observe for morphological changes such as loss of structural integrity, darkening, or fragmentation, which can indicate cell death.

-

-

Size Quantification:

-

Using image analysis software (e.g., ImageJ), measure the cross-sectional area of each organoid from the brightfield images.

-

Calculate the percentage change in organoid size relative to the start of treatment (time 0).

-

B. Cell Viability Assay:

-

WST-8/CellTiter-Glo® 3D Assay:

-

At the end of the treatment period, assess the viability of the organoids using a commercially available 3D-compatible cell viability assay.

-

Follow the manufacturer's instructions to add the reagent directly to the wells.

-

Incubate for the recommended time and measure the absorbance or luminescence using a plate reader.

-

Normalize the viability of this compound treated organoids to the vehicle-treated controls.

-

C. Apoptosis Assay (Live/Dead Staining):

-

Staining Procedure:

-

Prepare a staining solution in fresh medium containing Calcein-AM (to stain live cells green) and Ethidium Homodimer-1 or Propidium Iodide (to stain dead cells red).

-

Carefully replace the medium in each well with the staining solution.

-

Incubate the plate according to the assay kit's recommendations (typically 30-60 minutes at 37°C).

-

-

Fluorescence Imaging:

-

Image the stained organoids using a fluorescence microscope with appropriate filters.

-

Capture images of both live (green) and dead (red) cells within the organoids.

-

The ratio of red to green fluorescence can be quantified to determine the extent of this compound-induced cell death.

-

Visualizations

Caption: Experimental workflow for this compound treatment of GBM organoids.

References

- 1. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. assaygenie.jp [assaygenie.jp]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for LLP-3: Solubility and In-Vivo Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of LLP-3, a cell-permeable Survivin inhibitor, and protocols for its preparation for in-vivo studies. The following sections offer guidance on solubilization, formulation, and a summary of the relevant signaling pathway.

This compound Properties

This compound is a potent inhibitor of the Survivin-Ran complex, leading to the induction of apoptosis in tumor cells.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 534.99 g/mol | [1] |

| Appearance | Faint yellow to yellow-orange powder | [1] |

| Solubility | DMSO: 10 mg/mL (clear) | [1] |

This compound Solubility and Formulation for In-Vivo Studies

Due to its poor aqueous solubility, this compound requires a specific formulation for in-vivo administration. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). However, high concentrations of DMSO can be toxic to animals. Therefore, a co-solvent system is recommended to ensure solubility while minimizing toxicity.

Recommended Vehicle for In-Vivo Administration

A common and effective vehicle for poorly water-soluble compounds like this compound for parenteral administration in animal models is a mixture of DMSO, Tween® 80, and sterile saline or PBS.

| Component | Purpose | Recommended Concentration |

| DMSO | Primary solvent | ≤ 10% (v/v) |

| Tween® 80 | Surfactant to improve solubility and stability | 10-20% (v/v) |

| Sterile Saline (0.9% NaCl) or PBS | Diluent to achieve final volume and isotonicity | q.s. to 100% |

Note: The final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v) for in-vivo injections, although concentrations up to 10% (v/v) have been used.[2] It is crucial to include a vehicle-only control group in animal studies to assess any effects of the formulation itself.

Experimental Protocols

Protocol for Preparation of this compound Formulation for Intravenous (IV) Injection

This protocol describes the preparation of a 1 mg/mL this compound solution for intravenous injection in mice. Adjustments to concentrations may be necessary based on the required dosage and animal model.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Tween® 80, sterile

-

Sterile 0.9% Sodium Chloride (NaCl) solution (sterile saline)

-

Sterile, pyrogen-free microcentrifuge tubes and pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution (10 mg/mL in DMSO):

-

Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the this compound powder to achieve a concentration of 10 mg/mL.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution.[1] The solution should be clear.

-

-

Prepare the Final Formulation (1 mg/mL):

-

This protocol will prepare a final formulation with a vehicle composition of 10% DMSO, 10% Tween® 80, and 80% sterile saline.

-

In a sterile tube, add the following components in the specified order, vortexing gently after each addition:

-

100 µL of the 10 mg/mL this compound in DMSO stock solution.

-

100 µL of sterile Tween® 80.

-

800 µL of sterile 0.9% NaCl solution.

-

-

Vortex the final mixture thoroughly to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted. However, persistent precipitation indicates that the formulation may not be suitable for intravenous injection.

-

-

Administration:

-

The prepared formulation should be administered to animals immediately.

-

Filter the solution through a sterile 0.22 µm syringe filter before injection to remove any potential particulates.

-

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound formulation.

Caption: Workflow for this compound Formulation.

This compound Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of Survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is highly expressed in most cancers and plays a crucial role in both cell division and the inhibition of apoptosis.

Survivin Signaling Pathway:

Survivin expression is upregulated by several key oncogenic signaling pathways, including PI3K/Akt, MEK/MAPK, and STAT3.[3] Once expressed, Survivin can inhibit apoptosis by blocking the activation of caspases, particularly Caspase-9.[1] It also plays a critical role in mitosis as a component of the chromosomal passenger complex. By inhibiting Survivin, this compound disrupts these functions, leading to cell cycle arrest and apoptosis in cancer cells.

The diagram below outlines the simplified signaling pathway involving Survivin.

Caption: Survivin Signaling Pathway and this compound Inhibition.

References

Application Notes: High-Throughput Screening for Modulators of the LPA3 Receptor Using LLP-3

Introduction

The lysophosphatidic acid receptor 3 (LPA3), a G-protein coupled receptor (GPCR), is a key player in a variety of physiological and pathophysiological processes, making it an attractive target for drug discovery. This document outlines the application of LLP-3, a hypothetical modulator of LPA3, in high-throughput screening (HTS) campaigns designed to identify novel agonists or antagonists of this receptor. It is presumed that "this compound" refers to a compound being screened for its activity on the LPA3 receptor. The protocols provided herein are tailored for an audience of researchers, scientists, and drug development professionals and are based on established methodologies for GPCR HTS.

The LPA3 receptor primarily couples to two distinct G-protein signaling pathways: the Gαq/11 pathway, which leads to an increase in intracellular calcium, and the Gαi/o pathway, which results in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Both of these downstream effects are amenable to HTS formats. This application note details protocols for both a calcium mobilization assay and a cAMP inhibition assay, providing a comprehensive strategy for characterizing the pharmacological profile of this compound and other screening compounds.

Data Presentation

The following tables summarize representative quantitative data from HTS assays targeting the LPA3 receptor. These values are illustrative and may vary depending on the specific cell line, assay reagents, and instrumentation used.

Table 1: Performance Metrics for LPA3 HTS Assays

| Parameter | Calcium Mobilization Assay (Gαq) | cAMP Inhibition Assay (Gαi) |

| Assay Format | 384-well, cell-based, FLIPR | 384-well, cell-based, TR-FRET |

| Z'-Factor | ≥ 0.6 | ≥ 0.5[1] |

| Signal-to-Background | > 5 | > 3 |

| DMSO Tolerance | ≤ 1% | ≤ 1%[1] |

Table 2: Pharmacological Data for Known LPA3 Receptor Antagonists (Calcium Mobilization Assay)

| Compound | IC50 (nM) | Maximum Inhibition (%) | Reference |

| Compound 5 | 4504 | 50 | [2] |

| Compound 16 | 752 | 100 | [2] |

| Compound 20 | 2992 | 100 | [2] |

Data derived from a study screening for LPA3 antagonists using a calcium mobilization assay.[2]

Signaling Pathways and Experimental Workflows

LPA3 Signaling Pathway

References

Application Notes and Protocols for Combining DLL3-Targeted Therapies with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-like ligand 3 (DLL3) has emerged as a promising therapeutic target in cancers with neuroendocrine features, particularly small cell lung cancer (SCLC).[1] DLL3, an inhibitory Notch ligand, is highly expressed on the surface of tumor cells in a significant percentage of SCLC cases, with minimal expression in normal adult tissues, making it an ideal candidate for targeted therapies.[1][2] This document provides detailed application notes and protocols for the preclinical and clinical investigation of combining DLL3-targeted therapies, such as antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs), with conventional chemotherapy agents.

The rationale for combining DLL3-targeted therapies with chemotherapy is multifactorial. Preclinical studies have suggested synergistic effects, potentially leading to improved response rates and patient outcomes.[3] Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for immunotherapies like BiTEs. Conversely, DLL3-targeted agents can eliminate tumor cells that may be resistant to conventional chemotherapy.

This document outlines the mechanism of action of DLL3-targeted therapies, summarizes key clinical trial data for combination regimens, and provides detailed protocols for essential preclinical experiments to evaluate such combinations.

Mechanism of Action: DLL3-Targeted Therapies

DLL3-targeted therapies primarily fall into two categories: Antibody-Drug Conjugates (ADCs) and Bispecific T-cell Engagers (BiTEs).

-

Antibody-Drug Conjugates (ADCs): These therapies consist of a monoclonal antibody that specifically binds to DLL3 on the tumor cell surface, linked to a potent cytotoxic payload. Upon binding to DLL3, the ADC is internalized by the cancer cell, and the cytotoxic agent is released, leading to cell death.[4] An example of a DLL3-targeted ADC is zocilurtatug pelitecan (formerly ZL-1310).

-

Bispecific T-cell Engagers (BiTEs): These are antibody-based molecules with two different binding sites. One arm binds to DLL3 on the tumor cell, and the other arm binds to CD3 on the surface of T-cells.[5] This dual binding brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and tumor cell lysis.[5] Tarlatamab is a leading example of a DLL3-targeting BiTE.[5]

DLL3 Signaling Pathway

DLL3 is an atypical Notch ligand that acts as an inhibitor of the Notch signaling pathway.[3] In cancer, particularly SCLC, high DLL3 expression is associated with neuroendocrine differentiation and tumor growth. The interaction of DLL3 with other oncogenic signaling pathways, such as Wnt and PI3K/Akt, contributes to increased cancer cell survival and a more aggressive phenotype.[3] Combining DLL3-targeted therapies with chemotherapy can potentially disrupt these pathways at multiple levels, leading to enhanced anti-tumor activity.

Caption: DLL3 signaling pathway and points of intervention for targeted and chemotherapies.

Clinical Data Summary

The following tables summarize key efficacy and safety data from clinical trials evaluating DLL3-targeted therapies in combination with chemotherapy.

Table 1: Efficacy of Tarlatamab in Combination with Chemoimmunotherapy in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) - DeLLphi-303 Trial

| Endpoint | Tarlatamab + Atezolizumab/Durvalumab + Platinum-Etoposide (n=88) |

| Median Overall Survival (OS) | 25.3 months (95% CI, 20.3–not reached)[6] |

| Median Progression-Free Survival (PFS) | 5.6 months (95% CI, 3.5–9.0)[6] |

| Objective Response Rate (ORR) | 71% (95% CI, 61%-80%)[7] |

| Disease Control Rate (DCR) | 82% (95% CI, 73%-89%)[7] |

| Median Duration of Response (DOR) | 11.0 months (95% CI, 8.5-NE)[7] |

Data from the Phase 1b DeLLphi-303 study as of a median follow-up of 18.4 months.[6][7]

Table 2: Efficacy of Tarlatamab vs. Standard Chemotherapy in Second-Line SCLC - DeLLphi-304 Trial

| Endpoint | Tarlatamab (n=254) | Chemotherapy (n=255) |

| Median Overall Survival (OS) | 13.6 months[8][9] | 8.3 months[8][9] |

| Hazard Ratio (HR) for OS | 0.60 (95% CI, 0.47-0.77; P < .001)[8] | - |

| Median Progression-Free Survival (PFS) | 4.2 months[10][11] | 3.2 months[10][11] |

| Hazard Ratio (HR) for PFS | 0.72 (95% CI, 0.59-0.88; P < .001)[11] | - |

| Objective Response Rate (ORR) | 35%[8] | 20%[8] |

| Complete Response (CR) | 1%[8] | 0%[8] |

| Partial Response (PR) | 34%[8] | 20%[8] |

| Stable Disease (SD) | 33%[8] | 44%[8] |

| Progressive Disease (PD) | 22%[8] | 20%[8] |

Data from the Phase 3 DeLLphi-304 trial.[8][9][10][11]

Table 3: Safety Profile of Tarlatamab vs. Chemotherapy in Second-Line SCLC - DeLLphi-304 Trial

| Adverse Event (Grade ≥3) | Tarlatamab (n=254) | Chemotherapy (n=255) |

| Any Treatment-Related AE | 27%[11] | 62%[11] |

| Neutropenia | 4%[11] | 22%[11] |

| Anemia | - | 28%[11] |

| Lymphopenia | 4%[11] | - |

| Cytokine Release Syndrome (CRS) | 1% (Grade 3)[11] | N/A |

| Treatment Discontinuation due to TRAEs | 3%[11] | 6%[11] |

Data from the Phase 3 DeLLphi-304 trial.[11]

Table 4: Efficacy of Zocilurtatug Pelitecan (ZL-1310) in ES-SCLC (Phase 1)

| Patient Cohort | Dose | Objective Response Rate (ORR) |

| All Dose Levels (evaluable patients) | 0.8-2.8 mg/kg | 47% (confirmed)[12] |

| Second-Line Treatment | 1.6 mg/kg (n=19) | 68%[12] |

| Patients with Brain Metastases (no prior radiotherapy) | - | 80%[12] |

Data from the Phase 1 trial of zocilurtatug pelitecan.[12]

Experimental Protocols

DLL3 Immunohistochemistry (IHC) Staining Protocol

This protocol is essential for determining DLL3 expression levels in tumor tissue, which can be a biomarker for patient selection.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) SCLC tissue sections (4-5 µm)

-

Anti-DLL3 primary antibody (e.g., rabbit monoclonal)[2]

-

HRP-conjugated secondary antibody

-

DAB chromogen kit

-

Hematoxylin counterstain

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Wash buffer (e.g., PBS or TBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with wash buffer.

-

Block non-specific binding with a protein block (e.g., normal goat serum) for 30 minutes.

-

Incubate with the primary anti-DLL3 antibody at a predetermined optimal dilution overnight at 4°C.

-

Wash with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with wash buffer.

-

Apply DAB chromogen and incubate until the desired stain intensity develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

"Blue" the sections in running tap water or a bluing agent.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Scoring:

-

DLL3 expression is typically scored based on the percentage of tumor cells showing positive staining.[2][7]

-

A common cutoff for "high" DLL3 expression is ≥75% of tumor cells staining positive.[7] Staining is characterized as punctate and/or diffuse cytoplasmic and/or membranous.[13]

Caption: Workflow for DLL3 Immunohistochemistry Staining.

In Vitro Cell Viability Assay for Combination Therapy

This protocol is used to assess the synergistic, additive, or antagonistic effects of combining a DLL3-targeted therapy with a chemotherapy agent on cancer cell lines.

Materials:

-

SCLC cell lines with varying DLL3 expression (e.g., H82, H69)[14]

-

Complete cell culture medium

-

DLL3-targeted therapy (ADC or BiTE)

-

Chemotherapy agent (e.g., cisplatin, etoposide)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count SCLC cells.

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of the DLL3-targeted therapy and the chemotherapy agent.

-

Treat cells with:

-

Single agents at various concentrations.

-

Combinations of both agents at fixed or variable ratios.

-

Vehicle control (medium only).

-

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

-

Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction (synergism: CI < 1, additivity: CI = 1, antagonism: CI > 1).

-

In Vivo SCLC Xenograft Model for Combination Therapy Evaluation

This protocol describes the use of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of combination therapy.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

SCLC PDX tissue or cell lines

-

Matrigel (optional, for subcutaneous injection)

-

DLL3-targeted therapy

-

Chemotherapy agent

-

Calipers for tumor measurement

-

Sterile surgical instruments (for orthotopic implantation, if applicable)

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of SCLC cells or small fragments of PDX tissue mixed with Matrigel into the flank of the mice.

-

Alternatively, for a more clinically relevant model, orthotopically implant tumor cells into the lung.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-